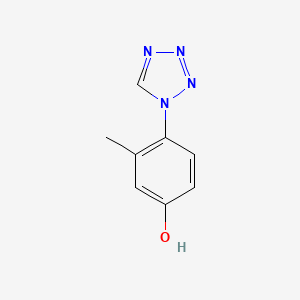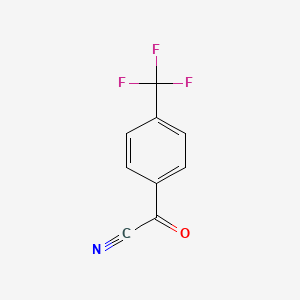![molecular formula C13H16ClNO B1461986 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide CAS No. 1031131-00-6](/img/structure/B1461986.png)
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide
説明
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C13H16ClNO. It has a molecular weight of 237.73 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is 1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a liquid at room temperature . It has a molecular weight of 237.73 .科学的研究の応用
Molecular Structure and Conformation
Research on related chloroacetamide compounds, such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, focuses on their molecular conformation, highlighting the syn orientation of N—H bonds to adjacent methyl groups and the intermolecular hydrogen bonding that influences crystal packing and stability. These structural insights contribute to the understanding of molecular interactions and can inform the design of new materials or compounds with desired physical properties (Gowda et al., 2007) (Gowda et al., 2007).
Environmental and Health Impact
Studies on chloroacetamide herbicides, including acetochlor and butachlor, delve into their metabolism by liver microsomes in rats and humans, revealing the complex metabolic pathways that lead to their biotransformation. This research has implications for understanding the environmental fate of such compounds and their potential health impacts, as well as informing the development of safer and more sustainable agricultural chemicals (Coleman et al., 2000).
Supramolecular Chemistry
Further studies on halogenated N,2-diarylacetamides explore their molecular conformations and supramolecular assembly, providing valuable insights into the design principles for constructing molecular architectures with specific functions. Such research is foundational for the development of new materials with applications in nanotechnology, drug delivery systems, and molecular electronics (Nayak et al., 2014).
Therapeutic Potential
The therapeutic efficacy of novel anilidoquinoline derivatives against Japanese encephalitis showcases the potential of chloroacetamide-based compounds in pharmaceutical development. These findings emphasize the importance of chemical synthesis in creating new drug candidates for combating viral diseases (Ghosh et al., 2008).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-2-4-10(5-3-9)13(11-6-7-11)15-12(16)8-14/h2-5,11,13H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJMGDPNLXOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



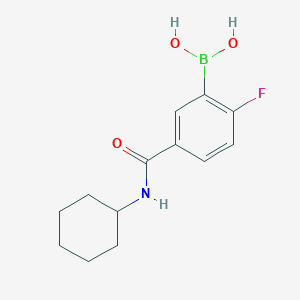
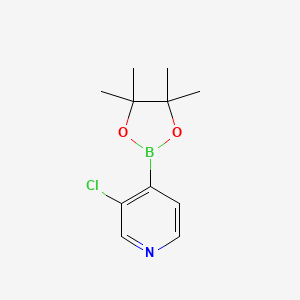
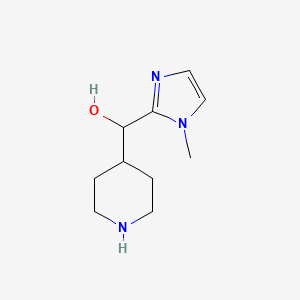
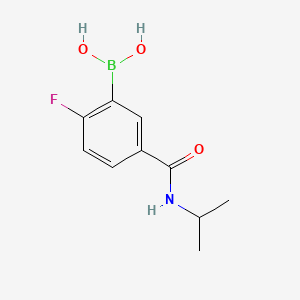

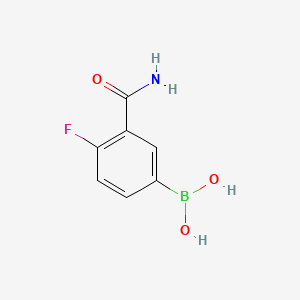
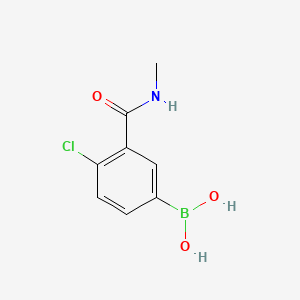
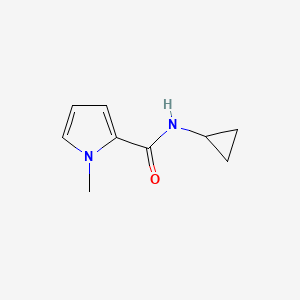
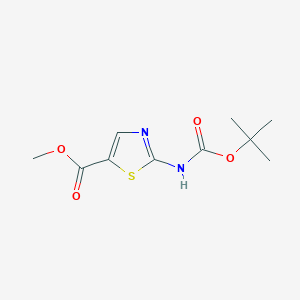
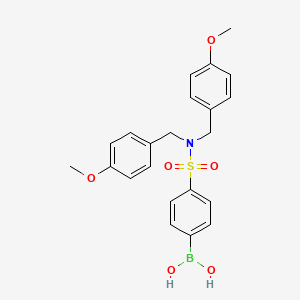
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)
![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)
